{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol is a compound that features a unique combination of an oxetane ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with oxetane derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of N-substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential anti-inflammatory, antimicrobial, and anticancer properties. The presence of both oxetane and pyrazole rings contributes to its biological activity .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of {3-[(3-amino-4-methyl-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The oxetane ring may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-methyl-1H-pyrazole: Shares the pyrazole moiety but lacks the oxetane ring.
Oxetan-3-ylmethanol: Contains the oxetane ring but lacks the pyrazole moiety.
Uniqueness
This dual functionality is not commonly found in similar compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C9H15N3O2 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
[3-[(3-amino-4-methylpyrazol-1-yl)methyl]oxetan-3-yl]methanol |
InChI |
InChI=1S/C9H15N3O2/c1-7-2-12(11-8(7)10)3-9(4-13)5-14-6-9/h2,13H,3-6H2,1H3,(H2,10,11) |
InChI Key |
MJTNWIAYHOSXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2(COC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.